2-溴-3-氯-5-硝基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

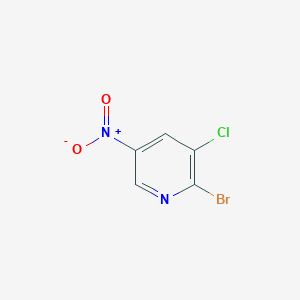

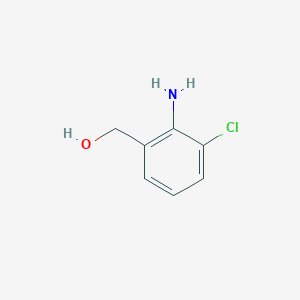

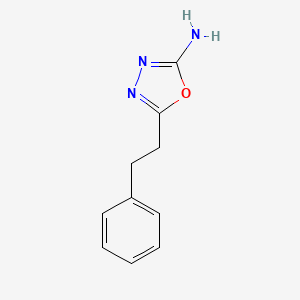

2-Bromo-3-chloro-5-nitropyridine is a halogenated nitropyridine, a class of compounds that are often used as intermediates in the synthesis of pharmaceuticals and pesticides. These compounds are characterized by the presence of nitro groups and halogens attached to a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. The specific arrangement of bromine, chlorine, and nitro groups on the pyridine ring can significantly influence the chemical and physical properties of the compound.

Synthesis Analysis

The synthesis of halogenated nitropyridines can be complex due to the reactivity of the halogen and nitro groups. In the case of 2-Bromo-3-chloro-5-nitropyridine, no direct synthesis was reported in the provided papers. However, related compounds such as 5-bromo-2-nitropyridine have been synthesized through hydrogen peroxide oxidation from the corresponding amine, as described in a large-scale production setting . Additionally, the synthesis of halogen-rich pyridines, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been achieved using halogen dance reactions, which could potentially be adapted for the synthesis of 2-Bromo-3-chloro-5-nitropyridine .

Molecular Structure Analysis

The molecular structure of halogenated nitropyridines is crucial for their reactivity and properties. For instance, the crystal structure of 2-bromo-4-nitropyridine N-oxide, a related compound, shows that the bromine ion is nearly coplanar with the pyridine ring, which could suggest similar structural characteristics for 2-Bromo-3-chloro-5-nitropyridine . The presence of halogen and nitro groups can also lead to the formation of hydrogen bonds and other intermolecular interactions, affecting the crystal packing and stability of the compound .

Chemical Reactions Analysis

Halogenated nitropyridines participate in various chemical reactions, primarily due to the reactive nature of the halogen and nitro groups. These compounds can act as intermediates in the synthesis of more complex molecules. For example, 2-chloro-5-bromopyridine has been used as a scaffold for the solid-phase synthesis of pyridine-based derivatives, demonstrating the versatility of halogenated nitropyridines in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-chloro-5-nitropyridine are influenced by the presence of substituents on the pyridine ring. The vibrational frequencies and molecular geometry can be studied using spectroscopic methods such as FT-IR and FT-Raman, as demonstrated for related compounds . These studies provide insights into the stability, reactivity, and potential applications of the compound. Additionally, the optical properties, such as absorption and fluorescence, can be affected by the substituents and the solvent used, as observed in similar nitropyridines .

科学研究应用

在大规模合成 5-溴-2-硝基吡啶中处理过氧化氢氧化

本研究重点关注通过过氧化氢氧化从相应的胺制备 5-溴-2-硝基吡啶,强调大规模生产。尽管最初面临转化率低和杂质含量高等挑战,但该研究成功开发了可重复、安全的大规模合成方案。该工作包括研究氧化剂混合物和氧化反应本身的稳定性的安全性研究,强调了在化学生产过程中稳健的反应条件和适当的安全界限的重要性 (Agosti 等人,2017 年)。

计算和分子分析

对 5-溴-3-硝基吡啶-2-腈进行推测性评估、分子组成、PDOS、拓扑探索(ELF、LOL、RDG)、配体-蛋白质相互作用本文对 5-溴-3-硝基吡啶-2-腈 (5B3N2C) 进行了全面的计算,利用 DFT/B3LYP 方法来检查分子的结构和能量。该研究包括紫外-可见光谱分析、分子静电势和前沿分子轨道评估,以了解电子密度和反应位点。值得注意的是,它通过分子对接研究探索了分子的生物学意义,揭示了它作为着丝粒相关蛋白抑制剂的潜力。分子动力学模拟评估了配合物的稳定性,与现有药物的比较进一步说明了该化合物的理化特性 (Arulaabaranam 等人,2021 年)。

作用机制

Target of Action

2-Bromo-3-chloro-5-nitropyridine is primarily used as a reagent in organic synthesis

Mode of Action

As a reagent, 2-Bromo-3-chloro-5-nitropyridine interacts with other chemicals in a reaction to form new compounds. The exact nature of these interactions depends on the specific reaction conditions and the other chemicals present .

Biochemical Pathways

2-Bromo-3-chloro-5-nitropyridine is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .

Pharmacokinetics

It’s important to note that its solubility in dmso and methanol could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties if it were to be used in a biological context.

Result of Action

The primary result of the action of 2-Bromo-3-chloro-5-nitropyridine is the formation of new compounds through chemical reactions. The exact products of these reactions depend on the specific conditions and reactants used .

Action Environment

The action of 2-Bromo-3-chloro-5-nitropyridine is influenced by various environmental factors, including temperature, solvent, and the presence of other reactants . For instance, it should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability . Furthermore, it’s noted that this compound may cause respiratory irritation , so adequate ventilation is necessary when handling it .

安全和危害

属性

IUPAC Name |

2-bromo-3-chloro-5-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVNBTTZUJOHJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562007 |

Source

|

| Record name | 2-Bromo-3-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22353-41-9 |

Source

|

| Record name | 2-Bromo-3-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)

![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)

![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)